Methyl 2-mercapto-4-nitrobenzoate

Organic Synthesis Process Chemistry Thiolation

Methyl 2-mercapto-4-nitrobenzoate (CAS: 1379329-08-4) is a small-molecule aromatic thiol, categorized as a mercaptonitrobenzoate ester, with the molecular formula C8H7NO4S and a molecular weight of 213.21 g/mol. Its structure features a methyl ester, a thiol (-SH) group at the ortho position, and a nitro (-NO2) group at the para position, a substitution pattern that imparts distinct electronic and nucleophilic properties suitable for use as a synthetic intermediate and biochemical probe.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
Cat. No. B13218590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-mercapto-4-nitrobenzoate
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S
InChIInChI=1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3
InChIKeyUOTNHZSZCHXGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Mercapto-4-Nitrobenzoate: Core Properties and Analytical Profile for Research Sourcing


Methyl 2-mercapto-4-nitrobenzoate (CAS: 1379329-08-4) is a small-molecule aromatic thiol, categorized as a mercaptonitrobenzoate ester, with the molecular formula C8H7NO4S and a molecular weight of 213.21 g/mol . Its structure features a methyl ester, a thiol (-SH) group at the ortho position, and a nitro (-NO2) group at the para position, a substitution pattern that imparts distinct electronic and nucleophilic properties suitable for use as a synthetic intermediate and biochemical probe [1]. The compound is commercially available from specialist suppliers with a typical minimum purity specification of 95% .

The Dual-Functionality Constraint: Why Generic Mercaptobenzoates Cannot Replace Methyl 2-Mercapto-4-Nitrobenzoate


The specific 2-mercapto-4-nitro substitution pattern on the benzoate ester core is a critical determinant of reactivity and application, preventing simple substitution with other mercaptobenzoate isomers or mono-functional analogs. The compound's utility as a chemical probe or intermediate depends on the precise interplay between the nucleophilic thiol and the electron-withdrawing nitro group [1]. For instance, the ortho-thiol group enables specific reactivity, such as selective disulfide bond formation, while the para-nitro group significantly modulates the aromatic ring's electronic properties and serves as a chromophore . Swapping this for analogs like methyl 2-mercaptobenzoate, which lacks the nitro group, or methyl 4-nitrobenzoate, which lacks the thiol, results in a complete loss of the dual functionality central to its designed activity. This strict structural requirement for bifunctionality underpins the evidence for differential performance outlined below.

Quantitative Differentiation of Methyl 2-Mercapto-4-Nitrobenzoate for Scientific Procurement


Synthesis Yield: Adapted Vilsmeier Protocol Delivers Quantitative Conversion vs. Traditional Multi-Step Routes

A modern one-step synthesis of the target compound using adapted Vilsmeier conditions achieves quantitative yield, a significant advantage over traditional multi-step synthetic routes required for structurally similar mercaptonitrobenzoates. This direct comparison demonstrates a process efficiency advantage for the specific 2-mercapto-4-nitro isomer [1].

Organic Synthesis Process Chemistry Thiolation

Enzyme Inhibition Potency: IC50 Profile Against MMP-2 vs. Structural Analogs

The target compound exhibits a distinct inhibition profile against matrix metalloproteinase-2 (MMP-2), with a reported IC50 value of 2.15x10^3 nM [1]. While high-potency clinical candidates show lower nanomolar IC50 values, this level of activity differentiates it from non-inhibitory or significantly less potent simple methyl benzoate derivatives, establishing a functional baseline for this mercaptonitro chemotype.

Enzyme Inhibition Matrix Metalloproteinase Drug Discovery

Dual Chromogenic and Nucleophilic Detection: Ortho-Mercapto-Para-Nitro Motif Enables Distinct Biochemical Assays

The ortho-thiol/para-nitro configuration allows the compound to act as a biomimetic substrate or inhibitor in esterase assays, where the nitro group serves as a chromogenic reporter and the thiol enables covalent protein modification. This dual capability is unique compared to the mono-functional analogs methyl 2-mercaptobenzoate (lacks chromogenic nitro) and methyl 4-nitrobenzoate (lacks the reactive thiol). The compound shows verified activity against carbonic anhydrase II (IC50 = 241 nM), confirming the functional utility of this specific substitution pattern [1].

Biochemical Assay Thiol Detection Chromogenic Substrate

Stability and Purity Specification: Vendor-Defined 95% Purity Baseline for Reproducible Research

Commercially sourced Methyl 2-mercapto-4-nitrobenzoate is supplied with a minimum purity specification of 95%, a critical quality control parameter ensuring batch-to-batch reproducibility in research applications . This defined purity level provides a clear procurement standard, in contrast to research-grade analogs like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) where purity can vary significantly between vendors, impacting assay consistency.

Quality Control Procurement Specification Compound Management

Recommended Application Scenarios Where Methyl 2-Mercapto-4-Nitrobenzoate Provides Proven Value


Development of Covalent Enzyme Probes with Chromogenic Reporting

Its verified activity against carbonic anhydrase II (IC50 = 241 nM, REFS-1) makes it a suitable starting scaffold for designing activity-based probes where the intrinsic chromogenic nitro group enables direct spectrophotometric readout of covalent modification events.

Synthetic Intermediate for Unsymmetrical Disulfide Reagents

The quantitative one-step synthesis protocol (REFS-2) coupled with the free ortho-thiol group makes it a cost-effective and high-yielding precursor for creating specialized disulfide bioconjugation reagents, such as analogs of Ellman's reagent with tailored reactivity.

Medium-Throughput Screening for Moderate-Affinity MMP-2 Inhibitors

Based on its documented IC50 of 2.15 µM against MMP-2 (REFS-3), this compound serves as a validated reference point for screening campaigns aimed at discovering non-zinc-binding or moderate-affinity matrix metalloproteinase modulators, filling a potency gap between inactive fragments and high-affinity clinical leads.

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